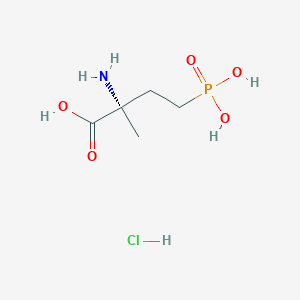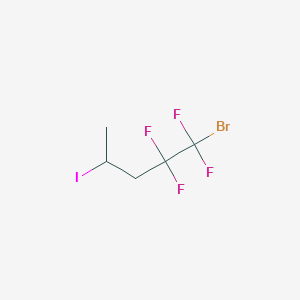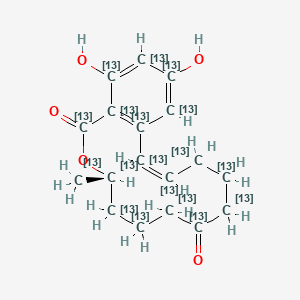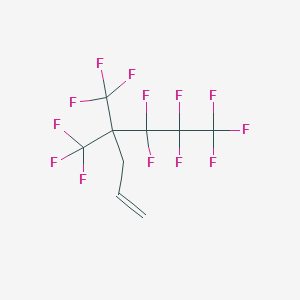![molecular formula C37H32N6O9 B15089240 [5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a triazole ring, a pyrimidine ring, and ester linkages, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Synthesis of the pyrimidine ring: This step may involve condensation reactions using suitable starting materials.
Esterification: The final step involves esterification reactions to form the ester linkages present in the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which [5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate include:
Uniqueness
The uniqueness of This compound
Eigenschaften
Molekularformel |
C37H32N6O9 |
|---|---|
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C37H32N6O9/c1-22-7-11-24(12-8-22)35(46)49-19-30-29(52-36(47)25-13-9-23(2)10-14-25)17-31(51-30)41-18-26(32(40-37(41)48)42-21-38-20-39-42)15-16-50-43-33(44)27-5-3-4-6-28(27)34(43)45/h3-14,18,20-21,29-31H,15-17,19H2,1-2H3 |
InChI-Schlüssel |
KYXQXLIBXWCMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)CCON5C(=O)C6=CC=CC=C6C5=O)OC(=O)C7=CC=C(C=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



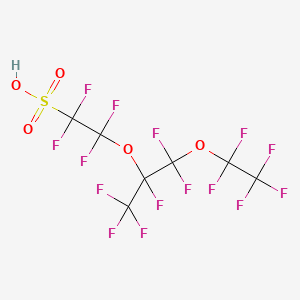
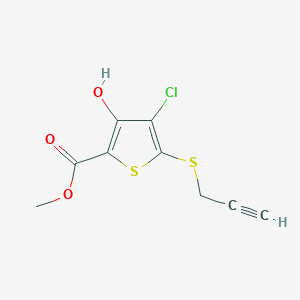
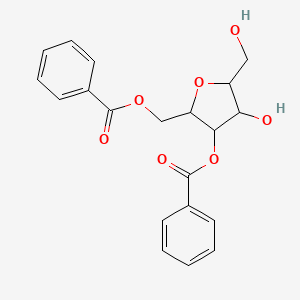
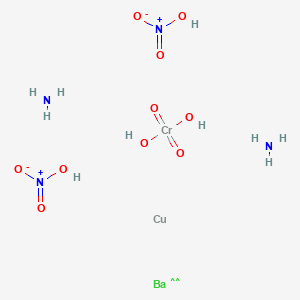
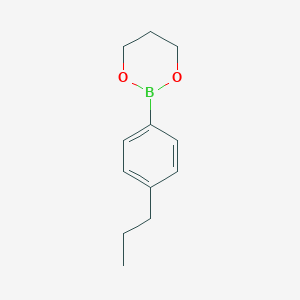
![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)
